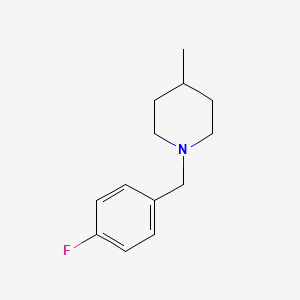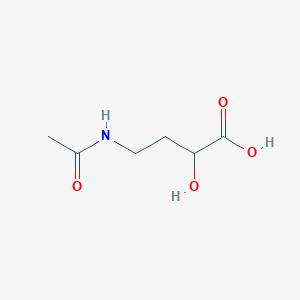![molecular formula C11H16O3 B13478585 2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid](/img/structure/B13478585.png)
2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid is a spiro-acetic acid derivative with a unique skeleton structure. It was first synthesized by Japanese scientists in 2007, and its potential biological and medicinal properties have been studied since then. The compound is known for its distinctive spirocyclic framework, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the acetic acid moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Applications De Recherche Scientifique
2-{7-Oxospiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{2-Methoxy-7-oxaspiro[3.5]nonan-2-yl}acetic acid: Another spirocyclic acetic acid derivative with similar structural features.
2,7-Diazaspiro[3.5]nonane-7-acetic acid: A related compound with a diaza-spirocyclic core.
Uniqueness
2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid stands out due to its unique spirocyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
2-(7-oxospiro[3.5]nonan-3-yl)acetic acid |
InChI |
InChI=1S/C11H16O3/c12-9-2-5-11(6-3-9)4-1-8(11)7-10(13)14/h8H,1-7H2,(H,13,14) |
Clé InChI |
GWWPVDFQRUVOAD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1CC(=O)O)CCC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478506.png)
![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)
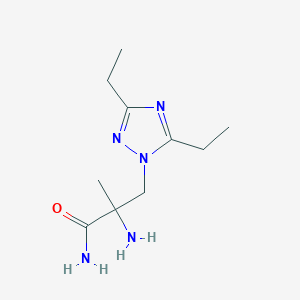
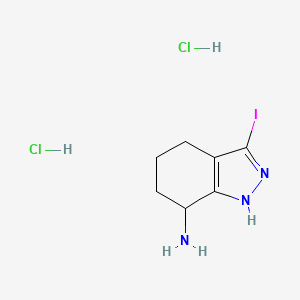
![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)

![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
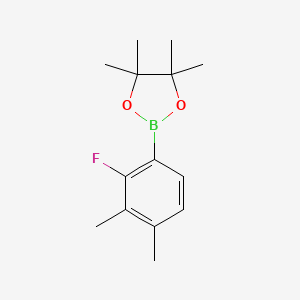
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
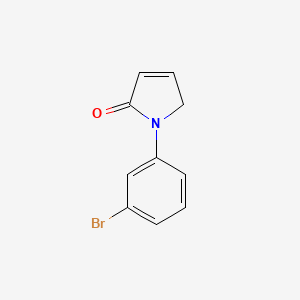
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)
